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Compound Name: 4,5-Diamino-2-phenylpyrimidine

CAS No.: 21164-35-2

Cat. No.: B8745126

Get Quote

Executive Summary
4,5-Diamino-2-phenylpyrimidine represents a critical pharmacophore in medicinal chemistry.

Unlike simple pyrimidines, the integration of a C2-phenyl group with vicinal C4/C5-amino

donors creates a unique "push-pull" electronic system. This configuration significantly

modulates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular

Orbital (LUMO) gap, directly influencing:

π-Stacking Interactions: Critical for intercalating into ATP-binding pockets (e.g., CDK9,

DHFR).

Redox Stability: Determining metabolic vulnerability to oxidative metabolism.

Fluorescence Properties: Potential utility as a self-reporting intrinsic probe.

This guide provides a validated workflow for mapping these properties, synthesizing

computational prediction with experimental validation.
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Electronic Architecture & Theoretical Foundation
The Conjugated System
The molecule consists of a π-deficient pyrimidine ring fused with a π-excessive phenyl ring at

position 2.

Electron Withdrawal: The pyrimidine ring (with two electronegative nitrogens) acts as an

electron sink.

Electron Donation: The exocyclic amino groups at positions 4 and 5 act as strong resonance

donors (+M effect), pushing electron density into the ring.

The Phenyl Role: The C2-phenyl group extends the conjugation length, lowering the

excitation energy (red-shift) compared to 4,5-diaminopyrimidine. However, steric hindrance

between the phenyl ortho-protons and the pyrimidine ring may induce a twist, breaking

planarity and decoupling the systems.

Tautomeric Equilibrium
While amino-pyrimidines can theoretically exist in amino or imino forms, the amino tautomer is

energetically favored for 4,5-diamino-2-phenylpyrimidine due to the preservation of

aromaticity in the pyrimidine ring.

Dominant Form: 4,5-diamino (Aromatic).

Minor Form: 4-imino-5-amino (Non-aromatic, high energy).

Implication: In DFT studies, the amino form must be the starting geometry.

Computational Investigation Protocol (DFT)[1]
To accurately predict the electronic behavior of this molecule, a rigorous Density Functional

Theory (DFT) protocol is required.

Workflow Visualization
The following diagram outlines the standard operating procedure (SOP) for the electronic

characterization pipeline.
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Figure 1: Validated computational workflow for electronic structure determination.

DFT Methodology
Step 1: Geometry Optimization

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic

nitrogen heterocycles.

Basis Set: 6-311++G(d,p). The diffuse functions (++) are critical for accurately modeling the

lone pairs on the amino nitrogens and the pyrimidine ring nitrogens.

Solvation Model: Use IEF-PCM (Integral Equation Formalism Polarizable Continuum Model)

with water or acetonitrile to mimic physiological or assay conditions.

Step 2: Frontier Orbital Analysis

HOMO Location: Expect density localized on the C4/C5 amino nitrogens and the phenyl ring.

LUMO Location: Expect density localized on the pyrimidine ring (specifically N1/N3).

Gap Calculation:

.[1]

Target Range: 3.5 – 4.5 eV (Indicative of semiconductor-like behavior and UV absorption).

Experimental Characterization Protocols
UV-Vis Spectroscopy (Electronic Transitions)
The electronic transitions are dominated by
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and

character.

Protocol:

Solvent Selection: Prepare

M solutions in Methanol (polar protic) and Acetonitrile (polar aprotic).

Baseline: Run a blank with pure solvent.

Scan Range: 200 nm – 500 nm.

Analysis:

Band I (~240-260 nm):

transition of the phenyl/pyrimidine rings.

Band II (~300-350 nm): Charge Transfer (CT) band from Amino

Pyrimidine. Note: This band will be redshifted compared to unsubstituted pyrimidine due to
the phenyl conjugation.

Cyclic Voltammetry (Electrochemical Band Gap)
CV provides the "hard" data to validate DFT orbital energies.

Protocol:

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in anhydrous Acetonitrile.

Electrodes: Glassy carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).

Scan Rate: 100 mV/s.

Calculation:
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Data Summary Table
The following table summarizes expected values based on analog comparisons (e.g., 4,5-

diaminopyrimidine vs. 2-phenylpyrimidine).

Parameter Expected Value/Range Structural Origin

HOMO Energy -5.2 to -5.6 eV
Destabilized by amino lone

pairs (+M effect).

LUMO Energy -1.8 to -2.2 eV
Stabilized by pyrimidine

electronegativity.

Band Gap (

)
~3.4 eV

Reduced by "push-pull"

character.

(Abs) 310 - 340 nm
Extended conjugation (Phenyl

+ Pyrimidine).

pKa (N1) ~6.5 - 7.0

N1 is the most basic site;

Phenyl is weakly withdrawing

(-I).

Synthesis & Purity Considerations
Electronic measurements are highly sensitive to impurities. A robust synthesis is required

before characterization.

Recommended Route:

Starting Material: 2-phenyl-4,6-dichloropyrimidine (commercially available).

Amination: Nucleophilic aromatic substitution (

) using ammonia or protected amines.

Note: The 4,5-diamino substitution pattern often requires starting from a 4-amino-5-nitroso

or 4-amino-5-nitro precursor followed by reduction, as direct amination at C5 is difficult.
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Purification: Recrystallization from Ethanol/Water is preferred over column chromatography

to ensure removal of metal catalysts if reduction was used.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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